molecular formula C12H10O2S B3379285 5-Benzylthiophene-3-carboxylic acid CAS No. 1546027-25-1

5-Benzylthiophene-3-carboxylic acid

Cat. No. B3379285
CAS RN: 1546027-25-1
M. Wt: 218.27 g/mol
InChI Key: AKYDAHAQVOBLED-UHFFFAOYSA-N
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Description

5-Benzylthiophene-3-carboxylic acid is a chemical compound that belongs to the class of thiophene carboxylic acids. It has gained significant attention in recent years due to its potential applications in scientific research. This compound is known to exhibit various biochemical and physiological effects, and its mechanism of action has been studied extensively.

Scientific Research Applications

Photoreleasable Protecting Group for Carboxylic Acids

  • Application : A study suggests the use of photoremovable protecting groups for carboxylic acids, offering a method for controlled release upon light exposure. This concept could potentially be applied to 5-Benzylthiophene-3-carboxylic acid derivatives (Klan, Zabadal, & Heger, 2000).

Electroactive Polymer Synthesis

  • Application : Research indicates that by modifying the carboxyl group of thiophene derivatives, including those similar to this compound, it is possible to create electroactive polymers. These polymers exhibit properties like redox behavior and electrochromism, which are useful in electronics (Guangtao Li et al., 1998).

Antibacterial Activity of Derivatives

  • Application : A study on N-benzyl substituted 2-aminothiophene-3-carboxylic acid derivatives demonstrates antibacterial properties against various bacteria. This finding highlights the potential of this compound derivatives in developing antibacterial agents (Author et al., 2019).

Polymer Syntheses and Properties

  • Application : Research on benzoxazole and benzazine derivatives, which are structurally similar to this compound, shows promise in synthesizing new polyesters with specific properties. This could be relevant for developing new materials with unique thermal and optical characteristics (Kricheldorf & Thomsen, 1992).

Electropolymerization and Film Formation

  • Application : Studies show that modifying the carboxyl group of thiophene derivatives can lead to efficient electropolymerization and film formation. This is significant for applications in coating technologies and material science (Huang & Tang, 2003).

properties

IUPAC Name

5-benzylthiophene-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O2S/c13-12(14)10-7-11(15-8-10)6-9-4-2-1-3-5-9/h1-5,7-8H,6H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKYDAHAQVOBLED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC(=CS2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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